molecular formula C10H17NO4 B066239 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid CAS No. 183062-96-6

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Cat. No.: B066239
CAS No.: 183062-96-6
M. Wt: 215.25 g/mol
InChI Key: VEFHUWJIRFTGRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid typically involves the reaction of azetidine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the Boc-protected azetidine . The subsequent introduction of the acetic acid moiety can be achieved through various methods, including the use of acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile approach to synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid is unique due to its combination of the azetidine ring and the Boc protecting group, which provides both stability and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFHUWJIRFTGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455063
Record name [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183062-96-6
Record name [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183062-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
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Synthesis routes and methods

Procedure details

To a solution of 3-ethoxycarbonylmethyl-azetidine-1-carboxylic acid tert-butyl ester (2.3 g, 0.095 mol) in 30 mL THF/MeOH/water (3:2:1) was added (0.477 g, 11.35 mmol) of LiOH*H2O at 0° C. The reaction mixture was stirred for 3 h at 25° C. Methanol and THF were removed in vacuo, and the reaction mixture was diluted with 50 mL water, and extracted with ethyl acetate. The aqueous layer was acidified with 2N HCl, extracted with ethyl acetate, and the organic layer was dried over Na2SO4, and concentrated to give 2-(1-(tert-butoxycarbonyl)-azetidin-3-yl)acetic acid. 1H-NMR (400 MHz, CDCl3), δ ppm 4.12-4.07 (m, 2H), 3.66-3.60 (m, 2H), 2.91-2.84 (m, 1H), 2.68-2.66 (m, 2H), 1.43 (s, 9H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.477 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
30 mL
Type
solvent
Reaction Step One

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